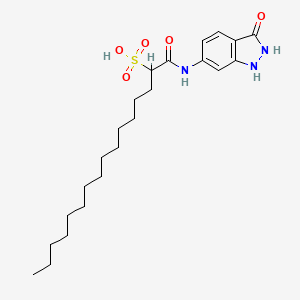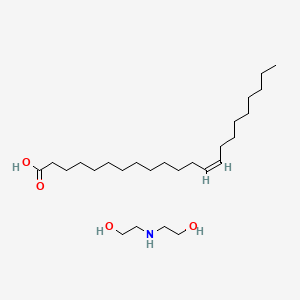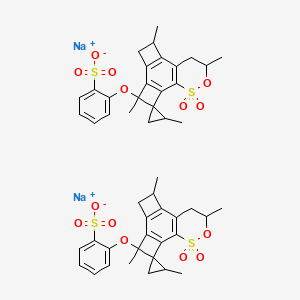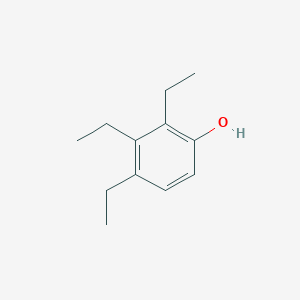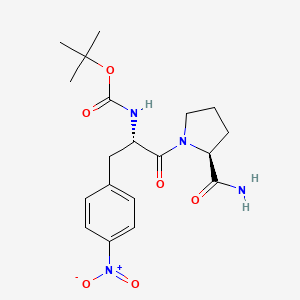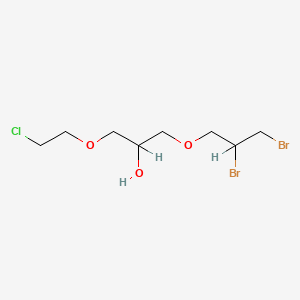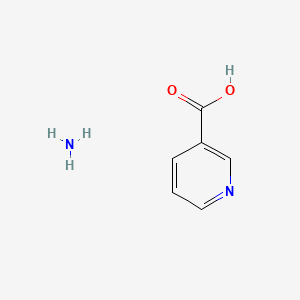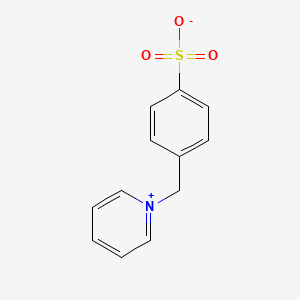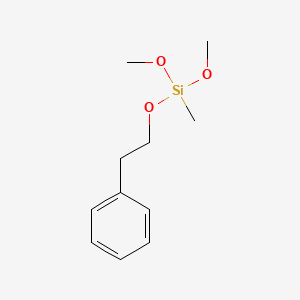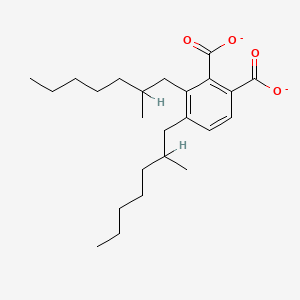
Bis(2-methylheptyl)phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylheptyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its effective plasticizing properties.
準備方法
Synthetic Routes and Reaction Conditions
Bis(2-methylheptyl)phthalate is synthesized through the esterification of phthalic anhydride with 2-methylheptanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a titanium-based catalyst, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150-200°C, to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and 2-methylheptanol are fed into a reactor. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through filtration and distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Bis(2-methylheptyl)phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylheptanol.
Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2-methylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
科学的研究の応用
Bis(2-methylheptyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential impact on human health, including its role as an endocrine disruptor.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
作用機序
The mechanism by which bis(2-methylheptyl)phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. Additionally, this compound can induce oxidative stress and disrupt normal cellular functions by generating reactive oxygen species (ROS).
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl)phthalate: Another widely used plasticizer with similar properties but different alkyl chain length.
Bis(2-methoxyethyl)phthalate: Used in similar applications but has different chemical properties due to the presence of methoxy groups.
Di-n-octyl phthalate: Similar in structure but with different alkyl groups, leading to variations in plasticizing efficiency and toxicity.
Uniqueness
Bis(2-methylheptyl)phthalate is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability in plasticized materials. Its specific interactions with biological systems also make it a compound of interest in toxicological studies.
特性
CAS番号 |
2678-38-8 |
|---|---|
分子式 |
C24H36O4-2 |
分子量 |
388.5 g/mol |
IUPAC名 |
3,4-bis(2-methylheptyl)phthalate |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-17(3)15-19-13-14-20(23(25)26)22(24(27)28)21(19)16-18(4)12-10-8-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,25,26)(H,27,28)/p-2 |
InChIキー |
CJCVIFTXPVTSJF-UHFFFAOYSA-L |
正規SMILES |
CCCCCC(C)CC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC(C)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


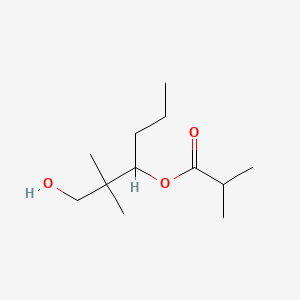

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
